Cas no 2060048-44-2 (8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 8-Amino-6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid
- 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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- MDL: MFCD30488201
- インチ: 1S/C10H10ClNO3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4,12H2,(H,13,14)
- InChIKey: PSYVGOSMHCKZER-UHFFFAOYSA-N
- SMILES: C1OC2=C(N)C=C(Cl)C=C2CC1C(O)=O
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330013-2.5g |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2060048-44-2 | 2.5g |
$1848.0 | 2023-09-04 | ||
Enamine | EN300-330013-5.0g |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2060048-44-2 | 5.0g |
$2732.0 | 2023-02-23 | ||
Enamine | EN300-330013-1.0g |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2060048-44-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-330013-5g |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2060048-44-2 | 5g |
$2732.0 | 2023-09-04 | ||
Enamine | EN300-330013-10g |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2060048-44-2 | 10g |
$4052.0 | 2023-09-04 | ||
Enamine | EN300-330013-1g |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2060048-44-2 | 1g |
$943.0 | 2023-09-04 | ||
Enamine | EN300-330013-0.05g |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2060048-44-2 | 0.05g |
$792.0 | 2023-09-04 | ||
Enamine | EN300-330013-0.25g |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2060048-44-2 | 0.25g |
$867.0 | 2023-09-04 | ||
Enamine | EN300-330013-0.5g |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2060048-44-2 | 0.5g |
$905.0 | 2023-09-04 | ||
Enamine | EN300-330013-10.0g |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2060048-44-2 | 10.0g |
$4052.0 | 2023-02-23 |
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acidに関する追加情報
Introduction to 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2060048-44-2)
8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2060048-44-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid make it a promising candidate for the development of new drugs targeting various diseases.
The molecular structure of 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is characterized by a benzopyran core with an amino group at the 8-position and a chlorine atom at the 6-position. These functional groups contribute to the compound's chemical stability and reactivity, making it suitable for various synthetic transformations and biological evaluations. The presence of the carboxylic acid group at the 3-position further enhances its solubility and bioavailability, which are crucial factors in drug design and development.
Recent studies have highlighted the potential of 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid could be developed into a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
Beyond its anti-inflammatory properties, 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. Mechanistic investigations have revealed that it targets multiple signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These findings suggest that 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid could be a valuable lead compound for the development of novel anticancer agents.
In addition to its therapeutic potential, 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been studied for its role in neurodegenerative diseases. Research has shown that this compound can protect neurons from oxidative stress and prevent neuroinflammation, which are key factors in the pathogenesis of diseases such as Alzheimer's disease and Parkinson's disease. These neuroprotective effects are attributed to its ability to modulate redox signaling pathways and reduce the production of reactive oxygen species (ROS).
The synthesis of 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been optimized using modern synthetic methods, ensuring high yields and purity. Various synthetic routes have been explored to access this compound efficiently, including transition-metal-catalyzed reactions and multistep sequences involving functional group manipulations. These synthetic strategies not only facilitate large-scale production but also enable the preparation of structurally diverse analogs for further biological evaluation.
To further validate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid. Preliminary results from phase I trials have shown that this compound is well-tolerated by patients with minimal adverse effects. Phase II trials are expected to provide more detailed insights into its pharmacokinetics and pharmacodynamics in specific disease models.
In conclusion, 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2060048-44-2) represents a promising lead compound with a wide range of potential applications in medicine. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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